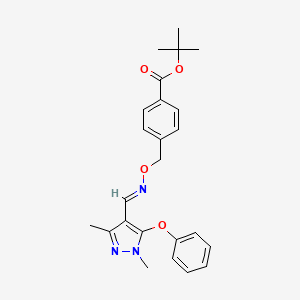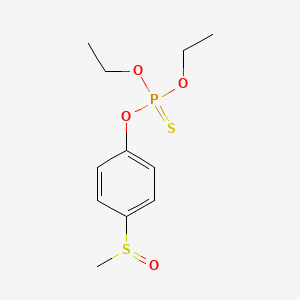
马来酸铁
描述
Ferric maltol is an iron-containing compound used primarily as a medication to treat iron deficiency in adults. It is a complex of iron (III) with three maltol molecules, which enhances its bioavailability compared to other iron supplements. Ferric maltol is marketed under brand names such as Accrufer in the United States and Feraccru in Europe .
科学研究应用
Ferric maltol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Ferric maltol is used as a model compound to study iron coordination chemistry and ligand exchange reactions.
Biology: It is used to investigate iron metabolism and transport mechanisms in biological systems.
作用机制
Target of Action
Ferric maltol, also known as Iron (III) maltol, is primarily targeted at addressing iron deficiency in adults . The compound’s primary targets are the iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, located in the ileum and duodenum .
Mode of Action
Ferric maltol operates by dissociating as the iron atom is donated to the iron uptake mechanisms . Once the iron is in circulation, it associates with transferrin and ferritin . Transferrin is a blood plasma protein that delivers iron to cells throughout the body, while ferritin is a protein that stores iron inside cells for later use.
Biochemical Pathways
The biochemical pathways affected by ferric maltol primarily involve the transport and storage of iron in the body. Iron is a crucial component of hemoglobin, the protein in red blood cells that carries oxygen from the lungs to the rest of the body . By providing a source of iron, ferric maltol aids in the production of hemoglobin and other iron-dependent processes .
Pharmacokinetics
Ferric maltol is a complex of iron with maltol, which is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . The substance has a wide therapeutic index as patients generally take 30mg twice daily, while concentrations of 20mg/kg may produce toxicity . Maltol is metabolized by the enzyme UGT1A6 .
Result of Action
The primary result of ferric maltol’s action is the resolution of iron deficiency anemia . By providing a bioavailable source of iron, ferric maltol helps to increase the body’s iron stores, thereby aiding in the production of hemoglobin and improving the oxygen-carrying capacity of the blood .
Action Environment
The action of ferric maltol can be influenced by various environmental factors. For instance, food reduces its uptake from the gut, as do calcium and magnesium salts and tetracycline antibiotics . Furthermore, the stability of the iron–maltol complex at a physiological pH allows it to remain strongly chelated until the point of absorption in the gut . This reduces the likelihood of reactive oxygen species (ROS) formation, minimizing the risk for gastrointestinal side effects and irritation or damage to the intestinal lining .
生化分析
Biochemical Properties
Ferric maltol acts as a source of iron, which is essential for various biochemical reactions in the human body . Iron is a crucial component of hemoglobin, myoglobin, and several enzymes, playing a vital role in oxygen transport, electron transfer, and redox reactions . Ferric maltol delivers iron for uptake across the intestinal wall and transfer to transferrin and ferritin .
Cellular Effects
Ferric maltol influences cell function by providing iron, a critical nutrient for cellular processes. Iron is necessary for the synthesis of DNA and proteins, and it plays a key role in cellular metabolism
Molecular Mechanism
Once the iron is in circulation, it associates with transferrin and ferritin .
Temporal Effects in Laboratory Settings
In a real-world study, ferric maltol was observed to increase hemoglobin and iron indices over a 12-week period . The mean time to normalization of hemoglobin was approximately 49.5 days, and for ferritin, it was around 71.3 days .
Dosage Effects in Animal Models
While specific studies on the dosage effects of ferric maltol in animal models are limited, it is known that the bioavailability of ferric maltol is designed to be better tolerated than standard ferrous salts
Metabolic Pathways
Ferric maltol is involved in the metabolic pathways related to iron homeostasis. Iron, delivered by ferric maltol, is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . Iron is bound to transferrin and reaches its highest concentrations in the blood plasma one to three hours after ingestion .
Transport and Distribution
Ferric maltol is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . Iron is bound to transferrin and reaches its highest concentrations in the blood plasma one to three hours after ingestion . It is also bound to ferritin for storage .
Subcellular Localization
It is known that iron, delivered by ferric maltol, is bound to transferrin and ferritin, which are found in various subcellular locations .
准备方法
Synthetic Routes and Reaction Conditions: Ferric maltol can be synthesized by reacting ferric citrate with maltol in an alkaline medium. The process involves adding ferric citrate to a solution of sodium hydroxide at room temperature, followed by the addition of maltol to another sodium hydroxide solution at a pH of 11.6. The ferric citrate solution is then added to the maltol solution, resulting in the formation of a deep red precipitate .
Industrial Production Methods: Industrial production of ferric maltol involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity ferric maltol suitable for pharmaceutical use .
化学反应分析
Types of Reactions: Ferric maltol primarily undergoes dissociation reactions where the iron (III) ion is released from the maltol complex. This dissociation allows the iron to be absorbed in the gut and utilized by the body .
Common Reagents and Conditions:
Oxidation: Ferric maltol can undergo oxidation reactions where the iron (III) ion is further oxidized.
Reduction: The iron (III) ion in ferric maltol can be reduced to iron (II) under certain conditions.
Substitution: The maltol ligands can be substituted with other ligands in the presence of suitable reagents.
Major Products: The major products formed from these reactions include free iron ions and substituted maltol complexes .
相似化合物的比较
Ferric maltol is unique compared to other iron supplements due to its enhanced bioavailability and reduced gastrointestinal side effects. Similar compounds include:
Ferric carboxymaltose: An intravenous iron supplement used for treating iron deficiency anemia.
Ferrous sulfate: A commonly used oral iron supplement with lower bioavailability and higher incidence of gastrointestinal side effects.
Ferrous gluconate: Another oral iron supplement with similar limitations as ferrous sulfate.
Ferric maltol stands out due to its improved absorption and tolerability, making it a preferred choice for long-term management of iron deficiency .
属性
Key on ui mechanism of action |
Ferric maltol dissociates as the iron atom is donated to unknown iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, in the ileum and duodenum. Once the iron is in circulation, it then associates with transferrin and ferritin. |
|---|---|
CAS 编号 |
33725-54-1 |
分子式 |
C18H15FeO9 |
分子量 |
431.2 g/mol |
IUPAC 名称 |
iron(3+);2-methyl-4-oxopyran-3-olate |
InChI |
InChI=1S/3C6H6O3.Fe/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 |
InChI 键 |
AHPWLYJHTFAWKI-UHFFFAOYSA-K |
SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3] |
规范 SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3] |
外观 |
Solid powder |
熔点 |
300 |
Key on ui other cas no. |
33725-54-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
4.5-12mg/mL |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Ferric maltol; Iron (III) maltol; ST10; ST-10; ST 10; ST10-021; ST-10-021; ST 10-021; ST10021; ST-10021; ST 10021; WHO 9974; WHO-9974; WHO9974; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)











